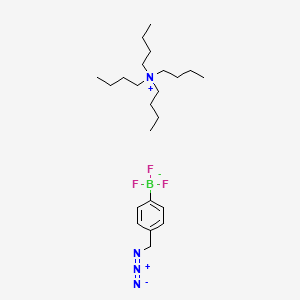

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry . This compound, in particular, features a trifluoroborate group attached to a phenyl ring with an azidomethyl substituent, and it is paired with a tetrabutylammonium cation.

準備方法

The preparation of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate typically involves the reaction of 4-(azidomethyl)phenylboronic acid with tetrabutylammonium trifluoroborate. The synthetic route can be summarized as follows:

Synthesis of 4-(azidomethyl)phenylboronic acid: This intermediate is prepared by reacting 4-(bromomethyl)phenylboronic acid with sodium azide in the presence of a suitable solvent.

Formation of this compound: The 4-(azidomethyl)phenylboronic acid is then treated with tetrabutylammonium trifluoroborate under appropriate conditions to yield the desired product.

化学反応の分析

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Cross-Coupling Reactions: The trifluoroborate group can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and copper catalysts for cycloaddition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling and cycloaddition reactions.

Biology: The compound can be used to introduce azide groups into biomolecules, facilitating bioorthogonal labeling and click chemistry applications.

作用機序

The mechanism of action of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoroborate groups. The azidomethyl group can undergo nucleophilic substitution and cycloaddition reactions, while the trifluoroborate group can engage in cross-coupling reactions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .

類似化合物との比較

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate can be compared with other similar compounds, such as:

Potassium 4-(azidomethyl)phenyl trifluoroborate: Similar in structure but with a potassium cation instead of tetrabutylammonium.

Tetrabutylammonium phenyl trifluoroborate: Lacks the azidomethyl group, making it less versatile in certain reactions.

Tetrabutylammonium 4-(bromomethyl)phenyl trifluoroborate: Contains a bromomethyl group instead of an azidomethyl group, leading to different reactivity.

The uniqueness of this compound lies in its combination of the azidomethyl and trifluoroborate groups, which provide a wide range of reactivity and applications in synthetic chemistry.

生物活性

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is a compound that has garnered attention in synthetic chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound consists of a tetrabutylammonium cation and an azidomethyl-substituted phenyl trifluoroborate anion. The presence of the azide group is particularly noteworthy as azides are known for their reactivity in click chemistry, which can be exploited for various applications in bioconjugation and drug development.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from the azide functional group, which can undergo various transformations. These include:

- Click Chemistry : The azide can participate in cycloaddition reactions, particularly with alkynes, leading to the formation of stable triazoles. This property is harnessed in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.

- Cytotoxicity : Preliminary studies suggest that derivatives of azide-containing compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive intermediates that can induce apoptosis in malignant cells.

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various azide-containing compounds, including derivatives similar to this compound. The compounds were tested against several cancer cell lines using MTT assays. Results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range (e.g., IC50 = 2.57 μM against HepG2 cells) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 2.57 |

| Compound B | MCF-7 | 0.28 |

| Compound C | A549 | 0.92 |

2. Antibacterial Activity

The antibacterial properties of this compound were also investigated. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.625 μM against E. coli .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed insights into how modifications to the azide or phenyl groups can enhance biological activity. For instance, variations in the alkyl chain length on the ammonium cation or substitutions on the phenyl ring can significantly impact both cytotoxicity and selectivity towards cancer cells .

特性

IUPAC Name |

[4-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCGMEQUAGGHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。